

An In-depth Technical Guide to the Physical Properties of 3-Bromoperylene

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Compound of Interest

Compound Name: 3-Bromoperylene

Cat. No.: B1279744

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Abstract

This technical guide provides a comprehensive overview of the core physical and photophysical properties of **3-Bromoperylene** (CAS No: 23683-68-3), a key intermediate and fluorescent scaffold in the fields of organic electronics, materials science, and biomedical research. This document collates essential data, outlines detailed experimental protocols for property determination, and presents logical workflows for its synthesis and application, designed to be a vital resource for researchers and developers.

Core Physical and Chemical Properties

3-Bromoperylene is a solid aromatic hydrocarbon distinguished by its perylene core, a polycyclic aromatic hydrocarbon known for its excellent thermal stability and unique optoelectronic properties. The introduction of a bromine atom at the 3-position provides a reactive handle for further chemical modifications, particularly for palladium-catalyzed cross-coupling reactions, without significantly quenching the inherent fluorescence of the perylene moiety.^[1]

Tabulated Physical Data

The fundamental physical properties of **3-Bromoperylene** are summarized in the table below for quick reference and comparison.

| Property | Value | Source(s) |
|---------------------|------------------------------------|-----------|
| Molecular Formula | C ₂₀ H ₁₁ Br | [1][2][3] |
| Molecular Weight | 331.21 g/mol | [1][2][3] |
| Physical Form | Solid | [3][4] |
| Melting Point | 245-246 °C | [3][4] |
| Boiling Point | 512.0 ± 19.0 °C at 760 mmHg | [1][3][4] |
| Density | 1.6 ± 0.1 g/cm ³ | [1] |
| Flash Point | 261.6 ± 15.9 °C | [1] |
| Vapor Pressure | 0.0 ± 1.3 mmHg at 25°C | [1] |
| Index of Refraction | 1.890 | [1] |
| LogP (calculated) | 6.4 - 7.17 | [1][2] |
| Exact Mass | 330.00441 Da | [1][2] |
| Purity (typical) | ≥90% | [3][4] |
| Storage Temperature | Room Temperature | [3][4] |

Spectroscopic and Photophysical Properties

The extended π -conjugated system of the perylene core governs the spectroscopic properties of **3-Bromoperylene**, making it a highly fluorescent compound.

UV-Visible Absorption and Fluorescence Emission

While **3-Bromoperylene** is known to be a fluorescent compound responsive to ultraviolet light, specific experimental absorption (λ_{max}) and emission (λ_{em}) maxima are not readily available in the cited literature.[1] However, the properties of the parent compound, perylene, can be used as a reference. Perylene exhibits a strong absorption peak at approximately 436 nm and an emission peak around 467 nm.[5]

The introduction of a halogen atom, such as bromine, onto an aromatic ring typically results in a bathochromic (red) shift of the absorption and emission spectra due to the "heavy atom

effect" and electronic perturbations. Therefore, the λ_{max} and λ_{em} for **3-Bromoperylene** are expected to be at slightly longer wavelengths compared to unsubstituted perylene. The exact shift is dependent on the solvent polarity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (^1H) NMR spectroscopy is a critical tool for confirming the structure of **3-Bromoperylene**. Due to the complex, fused-ring system, the aromatic region of the spectrum displays a series of multiplets.

$^1\text{H-NMR}$ (400MHz, CDCl_3) δ : 8.28-8.17 (m, 3H), 8.14-8.09 (m, 1H), 8.04-7.98 (m, 1H), 7.80-7.78 (m, 1H), 7.72-7.68 (m, 2H), 7.59 (t, $J=4.4\text{Hz}$, 1H), 7.51-7.46 (m, 2H).

Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is used to confirm the molecular weight of **3-Bromoperylene**.

ESI-MS ($\text{C}_{20}\text{H}_{11}\text{Br}$):

- Calculated: 330.00 Da
- Measured: 331.9 $[\text{M}+\text{H}]^+$

Experimental Protocols

The following sections detail standardized methodologies for the determination of the key physical properties of **3-Bromoperylene**.

Melting Point Determination (Capillary Method)

- Sample Preparation: A small amount of finely powdered, dry **3-Bromoperylene** is loaded into a glass capillary tube to a height of 2-3 mm. The tube is tapped gently to pack the sample at the bottom.
- Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., Mel-Temp or similar) alongside a calibrated thermometer.

- Heating: The sample is heated rapidly to a temperature approximately 20°C below the expected melting point (245°C).
- Measurement: The heating rate is then reduced to ~2°C per minute.
- Data Recording: The temperature at which the first crystal begins to melt (onset) and the temperature at which the last crystal disappears (completion) are recorded as the melting point range. For a pure compound, this range should be narrow.

UV-Visible Absorption Spectroscopy

- Solution Preparation: A stock solution of **3-Bromoperylene** is prepared by accurately weighing a small amount of the compound and dissolving it in a spectroscopic grade solvent (e.g., cyclohexane, dichloromethane, or THF) in a volumetric flask. A dilute working solution (typically in the micromolar range) is prepared from the stock solution to ensure the absorbance is within the linear range of the spectrophotometer (ideally < 1.0).
- Spectrophotometer Setup: A UV-Vis spectrophotometer is calibrated using a solvent blank (the pure solvent used for the sample).
- Measurement: The cuvette containing the sample solution is placed in the spectrophotometer, and the absorption spectrum is recorded over a relevant wavelength range (e.g., 300-600 nm for perylene derivatives).
- Data Analysis: The wavelength of maximum absorbance (λ_{max}) is identified from the resulting spectrum.

Fluorescence Spectroscopy

- Solution Preparation: A very dilute solution (often nanomolar to low micromolar concentration) of **3-Bromoperylene** is prepared in a spectroscopic grade, non-quenching solvent.
- Spectrofluorometer Setup: The spectrofluorometer is configured by setting the excitation wavelength, which is typically the λ_{max} determined from the UV-Vis absorption spectrum.
- Measurement: The emission spectrum is recorded by scanning a range of wavelengths longer than the excitation wavelength (e.g., 450-700 nm).

- Data Analysis: The wavelength of maximum fluorescence intensity (λ_{em}) is determined from the emission spectrum. The difference between the excitation maximum and the emission maximum is the Stokes shift.

¹H NMR Spectroscopy

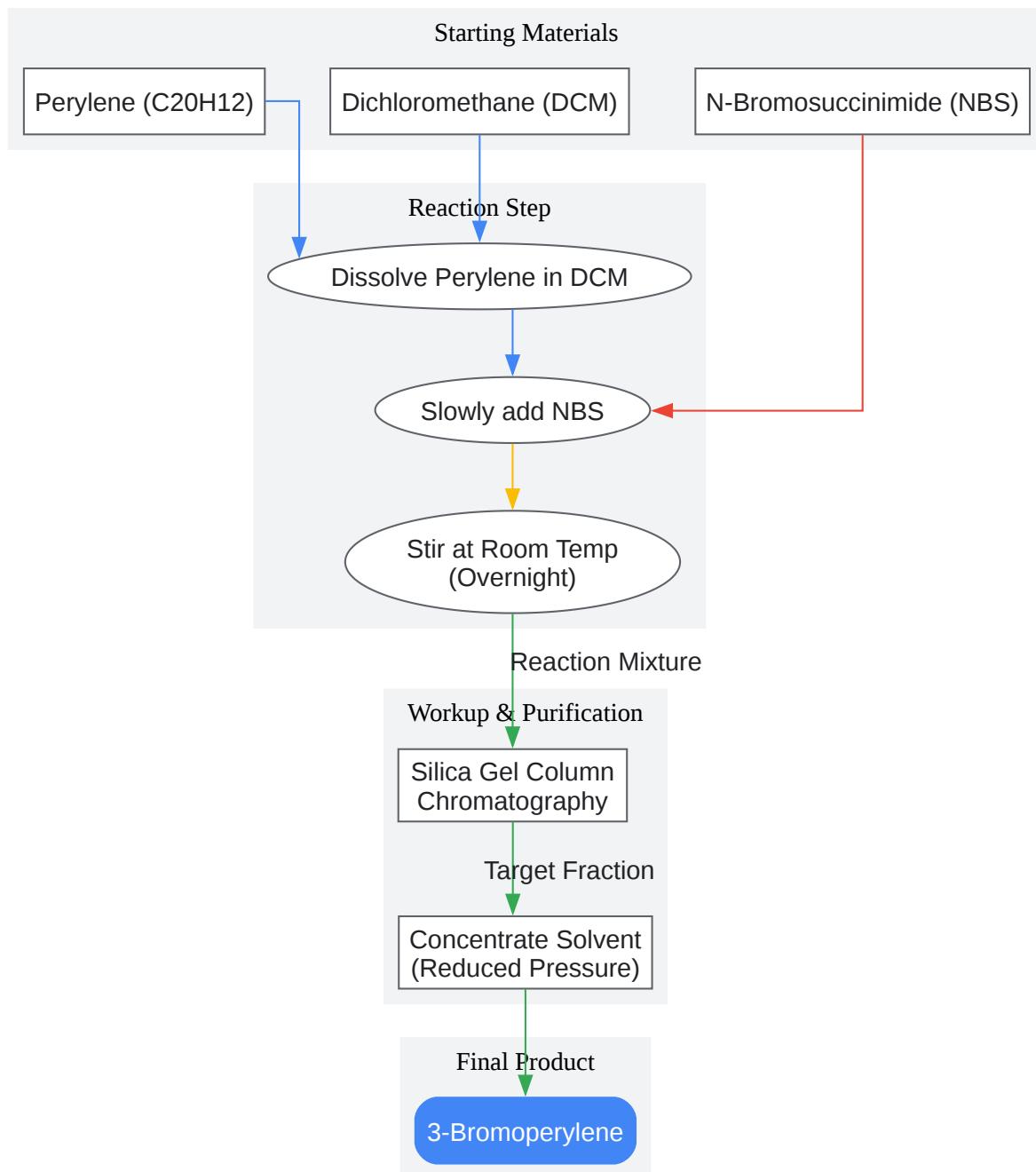
- Sample Preparation: Approximately 5-10 mg of **3-Bromoperylene** is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).
- Instrument Setup: The NMR tube is placed in the NMR spectrometer. The instrument is tuned, and the magnetic field is shimmed to achieve homogeneity.
- Data Acquisition: The ¹H NMR spectrum is acquired by applying a radiofrequency pulse and recording the free induction decay (FID).
- Data Processing: The FID is Fourier transformed to produce the spectrum. The spectrum is then phased, baseline corrected, and referenced to the TMS signal. The chemical shifts (δ), coupling constants (J), and integration values of the peaks are analyzed to confirm the molecular structure.

Synthesis and Application Workflows

The following diagrams, created using the DOT language, illustrate key experimental workflows involving **3-Bromoperylene**.

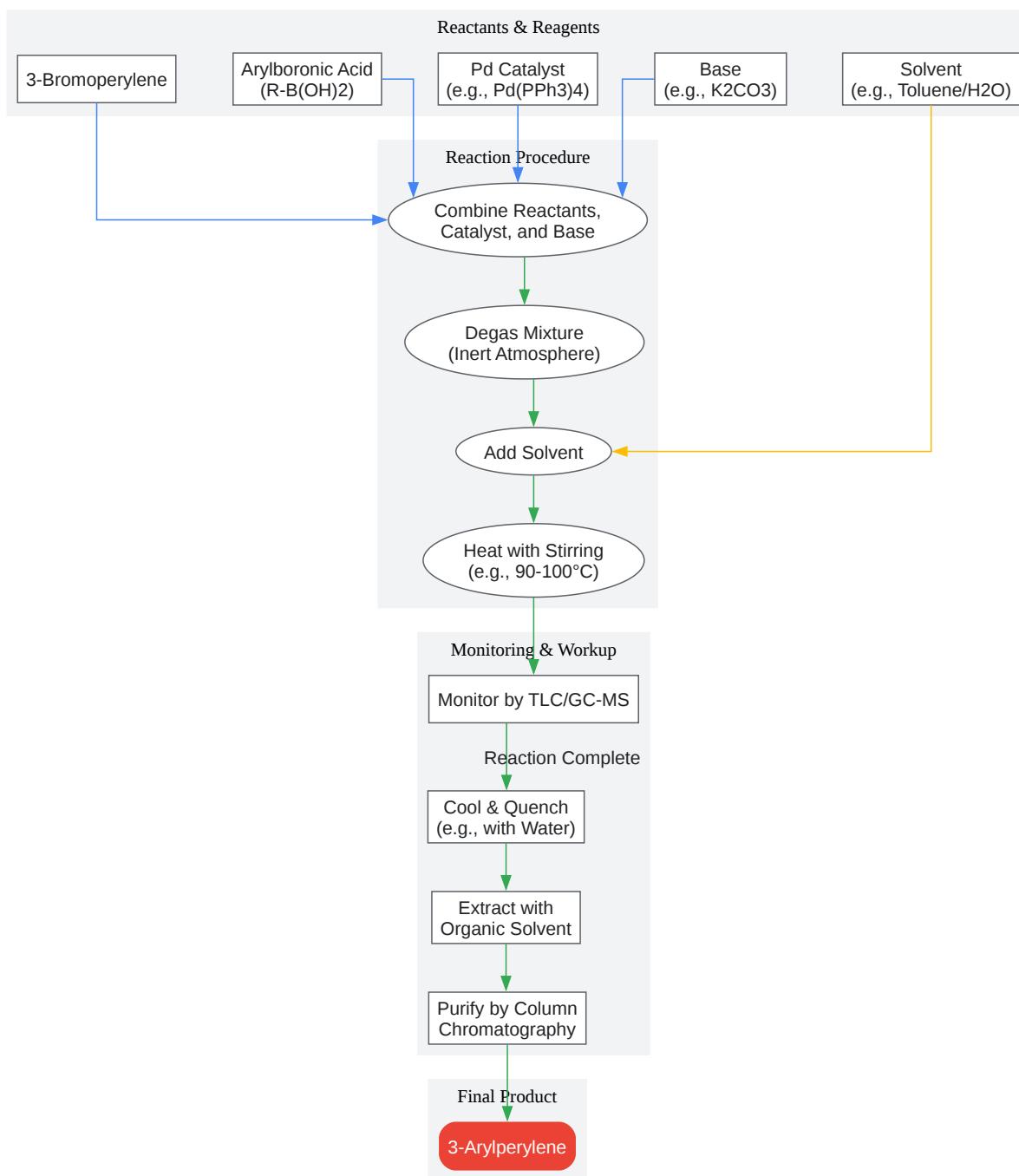
Synthesis of 3-Bromoperylene

The synthesis typically involves the electrophilic bromination of perylene using a brominating agent like N-Bromosuccinimide (NBS).

[Click to download full resolution via product page](#)**Workflow for the synthesis of 3-Bromoperylene.**

Palladium-Catalyzed Suzuki Cross-Coupling

3-Bromoperylene is an excellent substrate for Suzuki cross-coupling reactions, enabling the formation of carbon-carbon bonds to introduce new functional groups onto the perylene core.



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General workflow for a Suzuki cross-coupling reaction.

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